molecular formula C10H16F2N2O2 B2527077 tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate CAS No. 1824025-95-7

tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate

Cat. No.: B2527077
CAS No.: 1824025-95-7
M. Wt: 234.247
InChI Key: CVADBSMVVNFHCA-UHFFFAOYSA-N
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Description

Tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate: is a chemical compound characterized by its unique structure, which includes a spirocyclic framework and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by fluorination to introduce the difluoro groups. The final step involves the esterification of the carboxylic acid group with tert-butanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atoms can influence the oxidation behavior of the compound.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions at the fluorine or nitrogen atoms can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its fluorine atoms can enhance its binding affinity to biological targets.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance binding affinity and selectivity, while the spirocyclic structure can provide a rigid framework for interaction.

Comparison with Similar Compounds

  • Tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate: This compound lacks the fluorine atoms present in tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate, which can influence its reactivity and biological activity.

  • Tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: This compound has a similar fluorine content but differs in its ring structure, leading to different chemical properties and applications.

Uniqueness: The presence of fluorine atoms in this compound enhances its chemical stability and reactivity compared to similar compounds without fluorine. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N2O2/c1-8(2,3)16-7(15)14-6-10(11,12)9(14)4-13-5-9/h13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVADBSMVVNFHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C12CNC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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